

Commercial Suppliers of High-Purity 1-Butyl-3-methylpyridinium Bromide: A Technical Guide

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Compound of Interest

Compound Name: *1-Butyl-3-methylpyridinium
Bromide*

Cat. No.: *B1254741*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity **1-Butyl-3-methylpyridinium Bromide**, an ionic liquid with increasing applications in electrochemical and pharmaceutical research. This document outlines key specifications from various suppliers, detailed experimental protocols for assessing its biological activity, and a proposed signaling pathway for its observed effects on cell proliferation.

High-Purity 1-Butyl-3-methylpyridinium Bromide: Supplier Specifications

For researchers and drug development professionals, sourcing high-purity raw materials is a critical first step. The following table summarizes the specifications of **1-Butyl-3-methylpyridinium Bromide** available from several commercial suppliers. This allows for a straightforward comparison of purity, physical form, and other key parameters.

Supplier	Purity	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Physical Form
Chem-Impex	≥ 98% (HPLC)[1]	26576-85-2[1]	C ₁₀ H ₁₆ BrN[1]	230.15[1]	White to light yellow crystalline powder[1]
TCI America (via Fisher Scientific)	≥98.0% (HPLC,T)[2]	26576-85-2[2]	C ₁₀ H ₁₆ BrN[2]	230.15[2]	Crystalline Powder[2]
Santa Cruz Biotechnology	Not Specified	26576-85-2[3]	C ₁₀ H ₁₆ BrN[3]	230.14[3]	Not Specified
IoLiTec	>99%	26576-85-2	C ₁₀ H ₁₆ BrN	230.15	Not Specified

Experimental Protocols

The following protocols are based on methodologies reported for studying the cytotoxic and apoptotic effects of **1-Butyl-3-methylpyridinium Bromide** ([Bpy]Br) on human cell lines.[4][5] These methods provide a framework for evaluating the biological activity of this compound in a laboratory setting.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[6] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

- **Cell Seeding:** Plate cells (e.g., HeLa, MCF-7, or HEK293T) in a 96-well plate at a density of 1×10^4 cells per well and incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare various concentrations of **1-Butyl-3-methylpyridinium Bromide** in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (medium without the compound).
- **Incubation:** Incubate the plates for desired time points (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Following the treatment period, add 10 μ L of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- **Formazan Solubilization:** Carefully remove the medium and add 150 μ L of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance at a wavelength of 490 nm using a microplate reader.
- **Data Analysis:** The percentage of cell viability can be calculated using the following formula:
 - $\text{Cell Viability (\%)} = (\text{Absorbance of treated cells} / \text{Absorbance of control cells}) \times 100$

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is a powerful technique to analyze the distribution of a cell population in different phases of the cell cycle (G0/G1, S, and G2/M).^[7] This is achieved by staining the cellular DNA with a fluorescent dye and measuring the fluorescence intensity of individual cells.

Principle: The amount of DNA in a cell is indicative of its phase in the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA, and its fluorescence intensity is proportional to the DNA content.

Protocol:

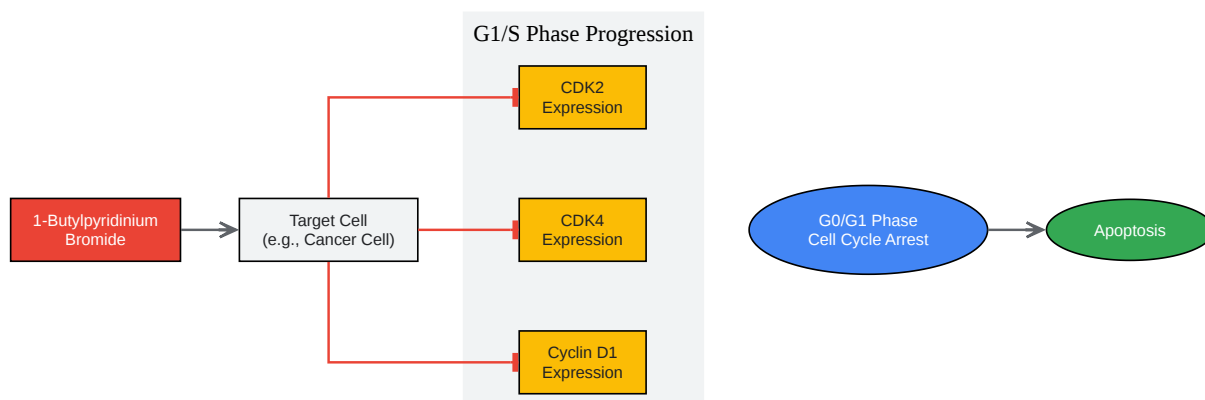
- **Cell Treatment:** Seed cells in 6-well plates and treat them with different concentrations of **1-Butyl-3-methylpyridinium Bromide** for a specified duration (e.g., 24 hours).
- **Cell Harvesting:** Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
- **Cell Fixation:** Fix the cells in 70% ethanol overnight at -20°C. This permeabilizes the cells and preserves their morphology.
- **Staining:** Wash the fixed cells with PBS and then resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A. RNase A is included to ensure that only DNA is stained.
- **Flow Cytometry Analysis:** Analyze the stained cells using a flow cytometer. The data is typically presented as a histogram of DNA content.
- **Data Analysis:** The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) can be quantified using cell cycle analysis software. Studies have shown that 1-Butylpyridinium Bromide can induce a G0/G1 phase arrest in cancer cell lines.[\[4\]](#)[\[5\]](#)

Signaling Pathway and Experimental Workflow

The observed cytotoxic and cell cycle arrest effects of **1-Butyl-3-methylpyridinium Bromide** suggest its interaction with key regulatory pathways in the cell.

Proposed Signaling Pathway for Cell Cycle Arrest

Research indicates that 1-Butylpyridinium Bromide treatment leads to a significant suppression of cyclin D1, CDK2, and CDK4 expression at both the mRNA and protein levels.[\[4\]](#)[\[5\]](#) This disruption of the G1/S phase transition machinery is a plausible mechanism for the observed G0/G1 cell cycle arrest.

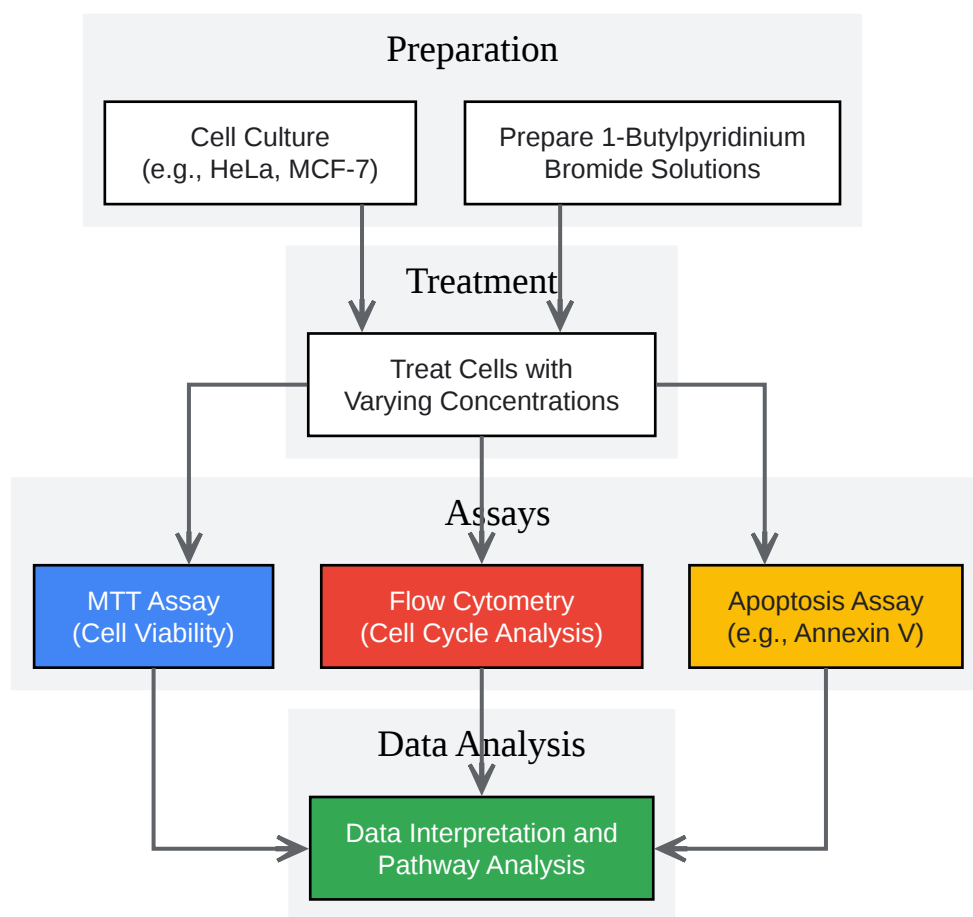


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Caption: Inhibition of G1/S phase progression by 1-Butylpyridinium Bromide.

Experimental Workflow for Biological Evaluation

The following diagram outlines a typical workflow for evaluating the biological effects of **1-Butyl-3-methylpyridinium Bromide** on cultured cells.



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Caption: Workflow for assessing the biological activity of 1-Butylpyridinium Bromide.

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